

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylcarbinol

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Compound of Interest

Compound Name: *Triphenylcarbinol*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that serves as a fundamental building block and reagent in organic synthesis. Its unique steric and electronic properties, arising from the three phenyl rings attached to a central carbinol carbon, make it a versatile compound in various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **triphenylcarbinol**, detailed experimental protocols for its synthesis and purification, and visualizations of key reaction pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical science.

Physical Properties of Triphenylcarbinol

Triphenylcarbinol is a white crystalline solid at room temperature.^{[1][2]} It is generally insoluble in water and petroleum ether but exhibits good solubility in organic solvents such as ethanol, diethyl ether, and benzene.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₆ O	[1][3]
Molar Mass	260.33 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	160-163 °C	[1][4]
Boiling Point	360-380 °C	[1][4]
Density	1.199 g/cm ³	[1]
Solubility in Water	Insoluble	[1][2]
Solubility in Ethanol	Soluble	[1]
Solubility in Diethyl Ether	Soluble	[1]
Solubility in Benzene	Soluble	[1]
Solubility in Petroleum Ether	Insoluble	[1]

Chemical Properties and Reactivity

The chemical behavior of **triphenylcarbinol** is largely dictated by the tertiary alcohol functional group and the steric hindrance imposed by the three bulky phenyl groups.

A hallmark reaction of **triphenylcarbinol** is its reaction with strong acids to form the stable triphenylmethyl carbocation, also known as the trityl cation.[1][2] This carbocation is intensely colored, typically appearing yellow, due to the extensive resonance stabilization across the three phenyl rings.[1][2]

The steric bulk of the phenyl groups prevents some typical alcohol reactions. For instance, **triphenylcarbinol** does not readily undergo esterification with acyl chlorides under standard conditions. Instead, it reacts to form triphenylmethyl chloride (trityl chloride).[1]

Spectroscopic Data

The structural features of **triphenylcarbinol** give rise to characteristic spectroscopic signatures.

Spectroscopic Data	Description
^1H NMR (in CDCl_3)	The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.3 ppm. The hydroxyl proton signal is often observed as a broad singlet.
^{13}C NMR (in CDCl_3)	The spectrum shows distinct signals for the carbinol carbon (around 82 ppm) and the aromatic carbons. The ipso-carbon (the carbon attached to the hydroxyl group) appears around 147 ppm, while the other aromatic carbons are found in the 127-128 ppm region.
Infrared (IR)	A broad absorption band in the region of $3400\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-H stretching of the aromatic rings are observed around $3000\text{-}3100\text{ cm}^{-1}$. C=C stretching vibrations of the aromatic rings appear in the $1440\text{-}1600\text{ cm}^{-1}$ region.
Mass Spectrometry	The molecular ion peak (M^+) is observed at $m/z = 260$. Common fragmentation patterns include the loss of a water molecule ($\text{M}-18$) and the formation of the stable trityl cation ($m/z = 243$) through the loss of a hydroxyl radical.
UV-Vis	In a non-polar solvent, triphenylcarbinol exhibits absorption maxima in the ultraviolet region, characteristic of the phenyl chromophores.

Experimental Protocols

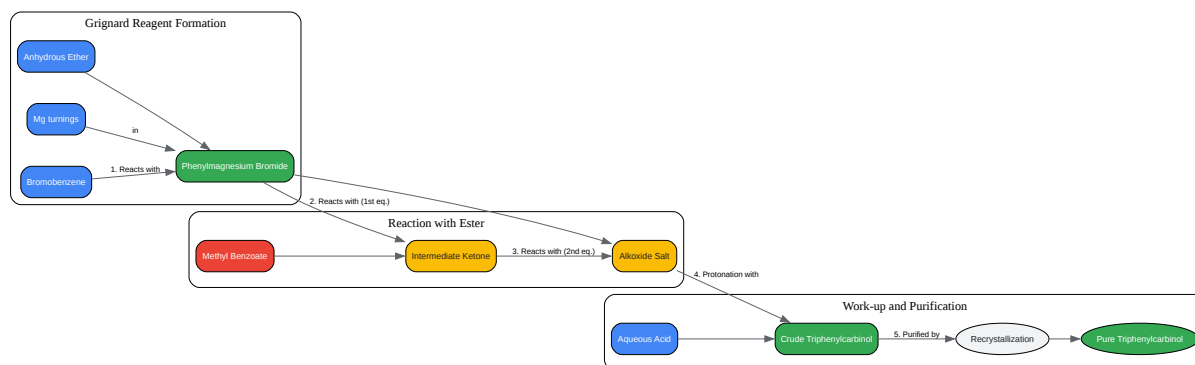
Synthesis of Triphenylcarbinol via Grignard Reaction

Triphenylcarbinol can be synthesized through the reaction of a Grignard reagent, phenylmagnesium bromide, with either methyl benzoate or benzophenone.

Method 1: Synthesis from Methyl Benzoate

This method involves the reaction of two equivalents of phenylmagnesium bromide with one equivalent of methyl benzoate.

Experimental Workflow: Synthesis from Methyl Benzoate



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Caption: Workflow for the synthesis of **triphenylcarbinol** from methyl benzoate.

Detailed Protocol:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):

- All glassware must be oven-dried to be completely free of moisture.
- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
- Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.
- Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Methyl Benzoate:
 - A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution.
 - The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
 - After the addition is complete, the reaction mixture is refluxed for another 30 minutes.
- Work-up and Isolation:
 - The reaction mixture is cooled in an ice bath and then slowly poured into a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to quench the reaction and protonate the alkoxide.
 - The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether to recover any dissolved product.
 - The combined organic layers are washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

- Purification:
 - The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude **triphenylcarbinol**.
 - The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of diethyl ether and petroleum ether.

Method 2: Synthesis from Benzophenone

This method involves the reaction of one equivalent of phenylmagnesium bromide with one equivalent of benzophenone.

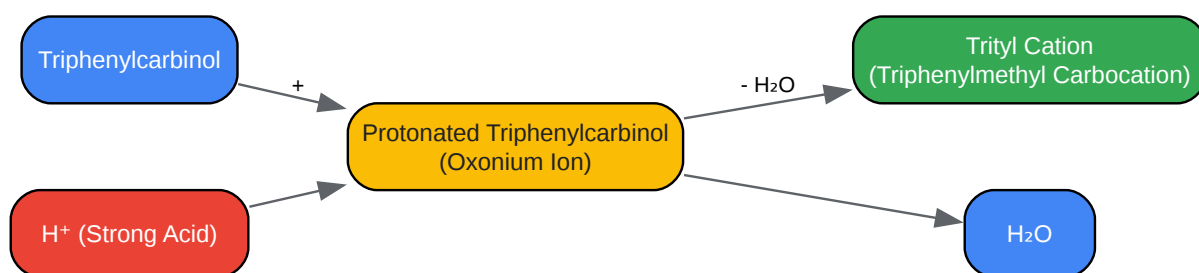
Detailed Protocol:

- Preparation of Phenylmagnesium Bromide: This step is identical to the protocol described in Method 1.
- Reaction with Benzophenone:
 - A solution of benzophenone in anhydrous diethyl ether is added dropwise to the Grignard reagent.
 - The reaction is exothermic and should be controlled by the rate of addition.
 - After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle refluxing.
- Work-up, Isolation, and Purification: These steps are identical to those described in Method 1.

Key Chemical Reaction: Formation of the Trityl Cation

This reaction is a characteristic test for **triphenylcarbinol** and demonstrates the stability of the resulting carbocation.

Reaction Diagram: Formation of Trityl Cation



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Caption: Reaction of **triphenylcarbinol** with a strong acid to form the trityl cation.

Conclusion

Triphenylcarbinol is a compound of significant interest in organic chemistry due to its distinct physical and chemical properties. Its synthesis via the Grignard reaction is a classic and robust method, and its reactivity provides a gateway to the formation of the stable trityl cation, a species of considerable synthetic and theoretical importance. The data and protocols presented in this guide are intended to equip researchers and professionals with the necessary information for the effective handling, synthesis, and application of **triphenylcarbinol** in their scientific endeavors.

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